6-(3-Cyanophenyl)-6-oxohexanenitrile

Description

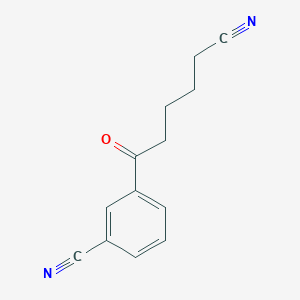

6-(3-Cyanophenyl)-6-oxohexanenitrile is a nitrile-containing organic compound characterized by a hexanenitrile backbone with a ketone group at the 6th position and a 3-cyanophenyl substituent. Its molecular formula is C₁₃H₁₂N₂O, with a molecular weight of 212.25 g/mol (CAS: 898767-62-9) .

Propriétés

IUPAC Name |

3-(5-cyanopentanoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-8-3-1-2-7-13(16)12-6-4-5-11(9-12)10-15/h4-6,9H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPCQYSHJAOBJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)CCCCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642232 | |

| Record name | 3-(5-Cyanopentanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-62-9 | |

| Record name | 3-(5-Cyanopentanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Cyanophenyl)-6-oxohexanenitrile can be achieved through several methods. One common approach involves the reaction of 3-cyanobenzaldehyde with hexanenitrile in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide (DMF) to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

6-(3-Cyanophenyl)-6-oxohexanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The cyanophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Formation of 6-(3-carboxyphenyl)-6-oxohexanoic acid.

Reduction: Formation of 6-(3-aminophenyl)-6-oxohexanenitrile.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

6-(3-Cyanophenyl)-6-oxohexanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 6-(3-Cyanophenyl)-6-oxohexanenitrile involves its interaction with specific molecular targets. The nitrile and ketone groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparaison Avec Des Composés Similaires

Structural Analogues and Key Differences

The following table summarizes critical properties of 6-(3-cyanophenyl)-6-oxohexanenitrile and its analogues:

Activité Biologique

6-(3-Cyanophenyl)-6-oxohexanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C12H10N2O

- Molecular Weight : 210.22 g/mol

This compound features a cyanophenyl moiety and a nitrile functional group, which are significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess antibacterial properties.

- Antitumor Potential : Preliminary studies indicate that it may inhibit tumor cell proliferation, making it a candidate for cancer treatment .

- Enzyme Inhibition : The compound potentially acts as an enzyme inhibitor, affecting metabolic pathways crucial for bacterial survival and proliferation.

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Binding : It binds to active sites of target enzymes, inhibiting their function. This mechanism is critical in disrupting bacterial metabolism and potentially affecting cancer cell growth.

- Gene Expression Modulation : The compound may influence the expression of genes linked to drug resistance in bacteria, enhancing its antibacterial effects.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth in both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

Case Study 2: Antitumor Effects

In vitro assays demonstrated that this compound inhibited the proliferation of cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of 25 µM. Further studies suggested that it induces apoptosis through the activation of caspase pathways.

Data Tables

Q & A

Q. How should researchers address contradictory data regarding the compound’s stability under varying pH conditions?

- Methodological Answer : Contradictions may arise from differences in experimental setups (e.g., buffer systems, ionic strength). A systematic approach involves: (i) Replicating studies under controlled conditions (pH 2–12, 25–60°C). (ii) Using stability-indicating assays (e.g., UPLC-MS) to track degradation products. (iii) Comparing results with structurally analogous compounds (e.g., ethyl 6-oxohexanoate derivatives in ) to identify substituent-specific trends .

Q. What in vitro assays are suitable for probing the biological activity of this compound?

- Methodological Answer : Target-based assays (e.g., enzyme inhibition screens for kinases or cytochrome P450 isoforms) are prioritized. Cell viability assays (MTT, apoptosis markers) assess cytotoxicity. Structural analogs with 3-cyanophenyl motifs (e.g., taranabant in ) show CNS activity, suggesting neuropharmacological screening. Dose-response curves and IC₅₀ calculations validate potency .

Q. How can researchers mitigate risks when toxicity data for this compound are incomplete?

- Methodological Answer : Adopt a precautionary framework: (i) Use predictive tools (e.g., QSAR models) to estimate acute toxicity. (ii) Conduct limited in vitro toxicity screens (e.g., Ames test for mutagenicity). (iii) Implement strict safety protocols (glove boxes, fume hoods) during handling, referencing Safety Data Sheets (SDS) for similar nitriles (). (iv) Collaborate with toxicology consortia for shared data pooling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.